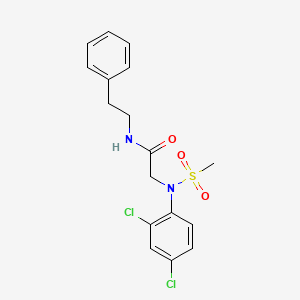![molecular formula C23H18N2O2 B4847601 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4847601.png)
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide
説明
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide, also known as MPT0B392, is a novel small molecule compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer treatment, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to activate the p38 MAPK signaling pathway, which plays a role in inflammation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and protect against neurodegeneration in animal models of Alzheimer's and Parkinson's. Furthermore, this compound has been shown to have low toxicity in normal cells, suggesting that it may be a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide is its relative ease of synthesis, which makes it readily available for scientific research. Additionally, this compound has shown promising results in various preclinical studies, indicating its potential for further development as a therapeutic agent.
One limitation of this compound is the lack of clinical data, as it has not yet been tested in humans. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research and development of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide. One direction is to further elucidate its mechanism of action, which may provide insights into its potential applications in various diseases. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Furthermore, the development of this compound derivatives may lead to the discovery of more potent and selective compounds for therapeutic use.
科学的研究の応用
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been extensively studied for its potential applications in the treatment of cancer. Studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has been shown to inhibit tumor growth in animal models of breast cancer and colon cancer.
In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory and neuroprotective effects. Studies have shown that this compound can reduce inflammation in animal models of arthritis and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(Z)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-7-13-20-21(15-16)27-23(25-20)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-15H,1H3,(H,24,26)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTAVJOCUZNUCC-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4847526.png)
![methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4847554.png)
![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4847555.png)
![2-(allylamino)-3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4847562.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847570.png)
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4847578.png)

![2,4-dichloro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4847587.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4847596.png)
![tert-butyl 2-[1-(5-chloro-2-thienyl)propylidene]hydrazinecarboxylate](/img/structure/B4847600.png)
![S-{4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4847608.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B4847618.png)